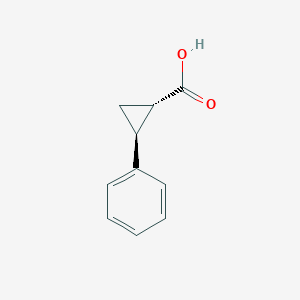
(4-bromophenyl)(pyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(pyrimidin-5-yl)methanol is an organic compound that features a bromophenyl group and a pyrimidinyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)(pyrimidin-5-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and pyrimidine-5-carbaldehyde.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with pyrimidine-5-carbaldehyde to form the intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
For industrial-scale production, the process may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can convert the hydroxyl group to a methyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Produces (4-bromophenyl)(pyrimidin-5-yl)ketone.
Reduction: Produces (4-bromophenyl)(pyrimidin-5-yl)methane.
Substitution: Produces various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Pharmaceuticals: Potential precursor for drug development, particularly in targeting specific biological pathways.
Industry
Materials Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (4-bromophenyl)(pyrimidin-5-yl)methanol exerts its effects depends on its application:
Biological Systems: It may interact with enzymes or receptors, altering their activity.
Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(pyrimidin-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Fluorophenyl)(pyrimidin-5-yl)methanol: Contains a fluorine atom instead of bromine.
(4-Methylphenyl)(pyrimidin-5-yl)methanol: Features a methyl group instead of bromine.
Uniqueness
Reactivity: The presence of the bromine atom makes (4-bromophenyl)(pyrimidin-5-yl)methanol more reactive in substitution reactions compared to its chloro, fluoro, and methyl analogs.
Applications: Its specific reactivity profile makes it suitable for unique applications in organic synthesis and medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1251352-32-5 |
|---|---|
Molecular Formula |
C11H9BrN2O |
Molecular Weight |
265.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B6261322.png)
